molecular formula C18H10Br2S3 B12516722 2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) CAS No. 651329-41-8

2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)

Cat. No.: B12516722
CAS No.: 651329-41-8
M. Wt: 482.3 g/mol
InChI Key: KARGWVMJRKWRHM-UHFFFAOYSA-N
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Description

2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) is a chemical compound with the molecular formula C18H10Br2S3 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) typically involves the bromination of thiophene derivatives. One common method includes the reaction of 2,2’-bithiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended π-conjugated systems, which are valuable in materials science .

Scientific Research Applications

2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene rings can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Additionally, the bromine atoms can enhance the compound’s reactivity and facilitate its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene) is unique due to its extended conjugated system and the presence of multiple bromine atoms. These features enhance its reactivity and make it a valuable building block for the synthesis of complex organic molecules and materials .

Properties

CAS No.

651329-41-8

Molecular Formula

C18H10Br2S3

Molecular Weight

482.3 g/mol

IUPAC Name

2-bromo-5-[3-(5-bromothiophen-2-yl)-5-thiophen-2-ylphenyl]thiophene

InChI

InChI=1S/C18H10Br2S3/c19-17-5-3-15(22-17)12-8-11(14-2-1-7-21-14)9-13(10-12)16-4-6-18(20)23-16/h1-10H

InChI Key

KARGWVMJRKWRHM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=C(S3)Br)C4=CC=C(S4)Br

Origin of Product

United States

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